molecular formula C26H26N4O3 B10921896 (4-Benzylpiperazin-1-yl)[6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone

(4-Benzylpiperazin-1-yl)[6-(4-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone

Cat. No.: B10921896
M. Wt: 442.5 g/mol
InChI Key: TUWVVFWIEFQEMR-UHFFFAOYSA-N
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Description

(4-BENZYLPIPERAZINO)[6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE is a complex organic compound that features a combination of piperazine, methoxyphenyl, and isoxazolo-pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BENZYLPIPERAZINO)[6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE typically involves multiple steps, starting with the preparation of the core isoxazolo-pyridinyl structureCommon reagents used in these reactions include sodium cyanoborohydride for reductive amination and various aromatic aldehydes .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(4-BENZYLPIPERAZINO)[6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reductive amination using sodium cyanoborohydride is a common method.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and methoxyphenyl sites.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium cyanoborohydride, lithium aluminum hydride.

    Solvents: Methanol, dichloromethane, and dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine

In biological and medicinal research, (4-BENZYLPIPERAZINO)[6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE has shown potential as an antimicrobial agent. Studies have demonstrated its efficacy against various bacterial and fungal strains .

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (4-BENZYLPIPERAZINO)[6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE involves its interaction with specific molecular targets. In antimicrobial applications, it likely disrupts cell membrane integrity or inhibits key enzymes involved in microbial metabolism . The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    (4-METHYL-PYRIDIN-2-YL)-PHENYL-METHANONE: Similar in structure but lacks the piperazine moiety.

    (4-FLUOROPHENYL) (IMIDAZO [1,2-A]PYRIDIN-3-YL)METHANONE: Contains an imidazo-pyridinyl group instead of the isoxazolo-pyridinyl group.

Uniqueness

What sets (4-BENZYLPIPERAZINO)[6-(4-METHOXYPHENYL)-3-METHYLISOXAZOLO[5,4-B]PYRIDIN-4-YL]METHANONE apart is its combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C26H26N4O3

Molecular Weight

442.5 g/mol

IUPAC Name

(4-benzylpiperazin-1-yl)-[6-(4-methoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-yl]methanone

InChI

InChI=1S/C26H26N4O3/c1-18-24-22(16-23(27-25(24)33-28-18)20-8-10-21(32-2)11-9-20)26(31)30-14-12-29(13-15-30)17-19-6-4-3-5-7-19/h3-11,16H,12-15,17H2,1-2H3

InChI Key

TUWVVFWIEFQEMR-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)N4CCN(CC4)CC5=CC=CC=C5

Origin of Product

United States

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